

# A Technical Guide to the Spectroscopic Characterization of Methyl 2-acetamido-3-nitrobenzoate

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## Compound of Interest

Compound Name: *Methyl 2-acetamido-3-nitrobenzoate*

Cat. No.: *B181345*

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-acetamido-3-nitrobenzoate** (CAS No. 95067-27-9)[1][2]. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide presents a robust, predicted dataset based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Furthermore, it outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility. The guide is structured to provide not just data, but also the underlying scientific reasoning for the experimental choices and data interpretation, reflecting the expertise of a senior application scientist.

## Introduction

**Methyl 2-acetamido-3-nitrobenzoate** is a substituted aromatic compound with the molecular formula  $C_{10}H_{10}N_2O_5$  and a molecular weight of 238.20 g/mol [1][3]. Its structure, featuring an acetamido group, a nitro group, and a methyl ester on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents[3].

The precise arrangement of these functional groups dictates the molecule's chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation is paramount.

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Proton and Carbon-13 Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR) provide detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the functional groups present in the molecule. Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.

This guide will provide a detailed prediction and interpretation of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra of **Methyl 2-acetamido-3-nitrobenzoate**. It will also offer standardized protocols for acquiring this data, ensuring a self-validating system for researchers.

## Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **Methyl 2-acetamido-3-nitrobenzoate**. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present and by analogy to structurally related molecules.

### $^1\text{H}$ NMR Spectroscopy

In a typical deuterated solvent like chloroform ( $\text{CDCl}_3$ ), the  $^1\text{H}$  NMR spectrum of **Methyl 2-acetamido-3-nitrobenzoate** is expected to show distinct signals for the aromatic protons, the methyl ester protons, the acetamido methyl protons, and the N-H proton of the amide. The electron-withdrawing nature of the nitro and ester groups, and the electron-donating nature of the acetamido group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Methyl 2-acetamido-3-nitrobenzoate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 8.5 - 8.2	Doublet	1H	Aromatic H
~ 8.0 - 7.8	Doublet	1H	Aromatic H
~ 7.4 - 7.2	Triplet	1H	Aromatic H
~ 3.9	Singlet	3H	O-CH <sub>3</sub> (Ester)
~ 2.2	Singlet	3H	C(=O)-CH <sub>3</sub> (Amide)
~ 9.0 - 8.5 (broad)	Singlet	1H	N-H (Amide)

The predicted chemical shifts for the aromatic protons are based on data from similar substituted nitrobenzoates[4][5][6]. The exact positions will depend on the interplay of the electronic effects of the substituents. The broadness of the N-H peak is due to quadrupole broadening and potential hydrogen bonding.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on all ten carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted <sup>13</sup>C NMR Data for **Methyl 2-acetamido-3-nitrobenzoate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 168	C=O (Amide)
~ 165	C=O (Ester)
~ 148	Aromatic C-NO <sub>2</sub>
~ 135	Aromatic C-NH
~ 133	Aromatic C-H
~ 130	Aromatic C-COOCH <sub>3</sub>
~ 128	Aromatic C-H
~ 125	Aromatic C-H
~ 53	O-CH <sub>3</sub> (Ester)
~ 25	C(=O)-CH <sub>3</sub> (Amide)

The predicted chemical shifts are based on known values for substituted benzenes and related nitrobenzoate compounds[4][7][8]. The carbons attached to electronegative atoms (O, N) will appear at lower fields (higher ppm values).

## Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups in **Methyl 2-acetamido-3-nitrobenzoate**. The characteristic vibrational frequencies will confirm the presence of the amide, nitro, and ester groups.

Table 3: Predicted IR Absorption Bands for **Methyl 2-acetamido-3-nitrobenzoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration
~ 3300	Medium	N-H	Stretch
~ 3100-3000	Weak	Aromatic C-H	Stretch
~ 2950	Weak	Aliphatic C-H	Stretch
~ 1730	Strong	C=O (Ester)	Stretch
~ 1680	Strong	C=O (Amide I)	Stretch
~ 1600, 1475	Medium-Weak	Aromatic C=C	Stretch
~ 1550, 1350	Strong	N-O (Nitro)	Asymmetric & Symmetric Stretch
~ 1530	Medium	N-H (Amide II)	Bend
~ 1250	Strong	C-O (Ester)	Stretch

These predictions are based on established IR correlation tables and data for similar compounds like methyl m-nitrobenzoate[9][10]. The two strong C=O stretching bands and the strong N-O stretching bands are key diagnostic peaks.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M<sup>+</sup>): The molecular ion peak is expected at m/z = 238, corresponding to the molecular weight of the compound[1].
- Key Fragmentation Patterns:
  - Loss of the methoxy group (-OCH<sub>3</sub>) from the ester: m/z = 207.
  - Loss of the methyl ester group (-COOCH<sub>3</sub>): m/z = 179.
  - Loss of the nitro group (-NO<sub>2</sub>): m/z = 192.

- Loss of the acetyl group ( $-\text{COCH}_3$ ):  $m/z = 195$ .

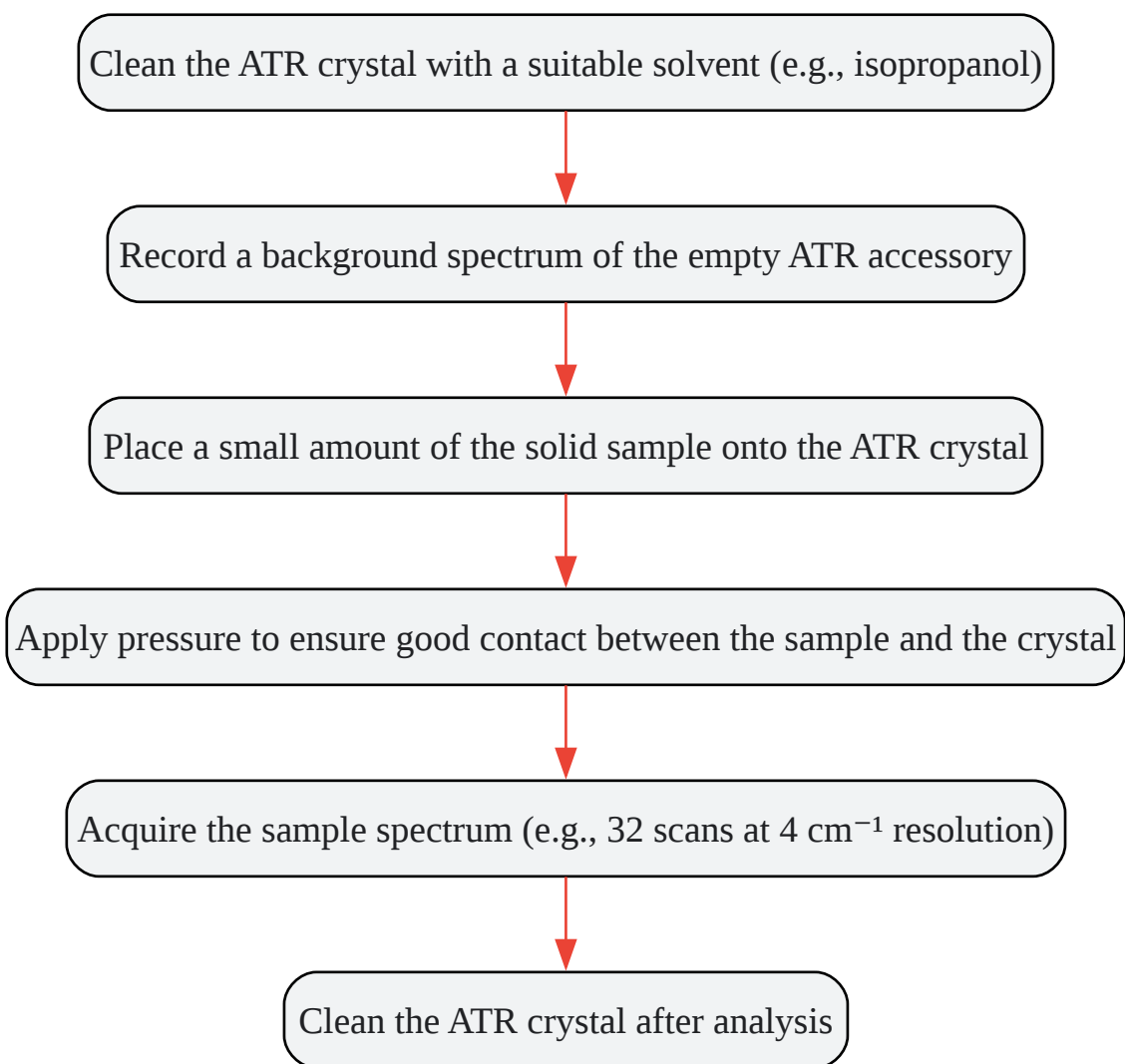
The fragmentation pattern will be influenced by the relative stability of the resulting ions.

## Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

### NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.



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Caption: Protocol for ATR-IR Spectroscopy.

## Mass Spectrometry Protocol

This protocol outlines the general steps for obtaining an EI mass spectrum.



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Caption: Workflow for Electron Ionization Mass Spectrometry.

## Data Interpretation and Structural Elucidation

The synergistic use of NMR, IR, and MS is essential for the unambiguous structural confirmation of **Methyl 2-acetamido-3-nitrobenzoate**.

- **MS Confirmation:** The mass spectrum will first confirm the molecular weight of the compound with the molecular ion peak at  $m/z$  238. The isotopic pattern can further confirm the elemental composition ( $C_{10}H_{10}N_2O_5$ ).
- **IR Functional Group Identification:** The IR spectrum will confirm the presence of the key functional groups. The strong absorptions around  $1730\text{ cm}^{-1}$  (ester  $C=O$ ),  $1680\text{ cm}^{-1}$  (amide  $C=O$ ), and the pair of bands at  $\sim 1550$  and  $1350\text{ cm}^{-1}$  (nitro  $N-O$ ) are definitive markers for the molecule's core structure.<sup>[9][10]</sup> The  $N-H$  stretch around  $3300\text{ cm}^{-1}$  confirms the secondary amide.
- **NMR Structural Framework:**
  - The  $^1H$  NMR spectrum will show the number of different types of protons and their neighboring environments. The integration values (1H, 1H, 1H for aromatic; 3H for  $O-CH_3$ ; 3H for  $CO-CH_3$ ; 1H for  $N-H$ ) will match the proposed structure. The splitting patterns (doublets and a triplet) of the aromatic protons will confirm their relative positions on the benzene ring.
  - The  $^{13}C$  NMR spectrum will show ten distinct carbon signals, accounting for all carbons in the molecule. The chemical shifts will be consistent with the expected electronic environments, with the carbonyl carbons appearing at the lowest field.

By combining the information from these three techniques, a complete and confident structural assignment of **Methyl 2-acetamido-3-nitrobenzoate** can be achieved.



## Conclusion

The spectroscopic characterization of **Methyl 2-acetamido-3-nitrobenzoate** relies on a multi-technique approach. The predicted NMR, IR, and MS data presented in this guide provide a clear spectral signature for this compound. The  $^1\text{H}$  NMR spectrum is expected to show three distinct aromatic signals, along with singlets for the methyl ester and acetamido methyl groups. The IR spectrum will be dominated by strong absorptions from the ester and amide carbonyl groups and the nitro group. The mass spectrum should show a clear molecular ion peak at  $m/z$  238. By following the detailed experimental protocols and using the interpretative guidance provided, researchers can confidently verify the identity and purity of this important synthetic intermediate.

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